N-(4-amino-1,3,5-triazin-2-yl)acetamide
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Overview
Description
N-(4-amino-1,3,5-triazin-2-yl)acetamide is an organic compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a triazine ring substituted with an amino group at the 4-position and an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-amino-1,3,5-triazin-2-yl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-1,3,5-triazine with acetic anhydride under mild conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Another method involves the reaction of 2-amino-1,3,5-triazine with acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. This method also yields this compound with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-1,3,5-triazin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazine derivatives .
Scientific Research Applications
N-(4-amino-1,3,5-triazin-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-amino-1,3,5-triazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(4-amino-1,3,5-triazin-2-yl)acetamide can be compared with other similar compounds such as:
N-(4-amino-1,3,5-triazin-2-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
N-(4-amino-1,3,5-triazin-2-yl)methylamine: Contains a methylamine group instead of an acetamide group.
N-(4-amino-1,3,5-triazin-2-yl)thiourea: Features a thiourea group, leading to distinct properties and uses in research and industry.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties .
Properties
CAS No. |
58228-67-4 |
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Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(4-amino-1,3,5-triazin-2-yl)acetamide |
InChI |
InChI=1S/C5H7N5O/c1-3(11)9-5-8-2-7-4(6)10-5/h2H,1H3,(H3,6,7,8,9,10,11) |
InChI Key |
CHKCDDQUCVQBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=NC(=N1)N |
Origin of Product |
United States |
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